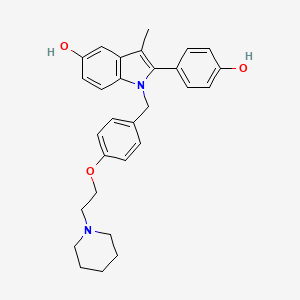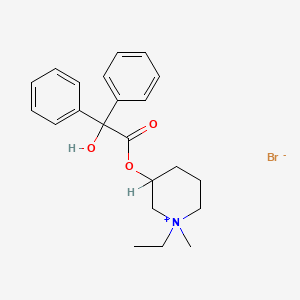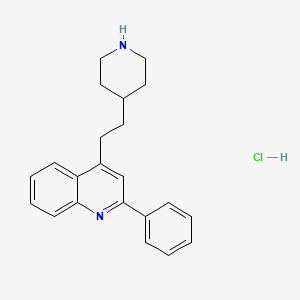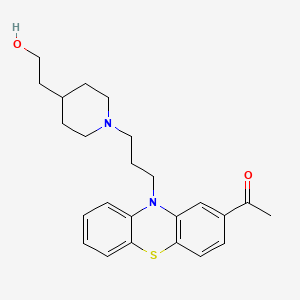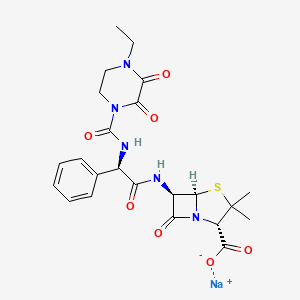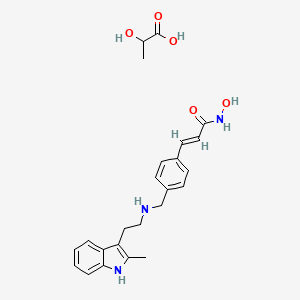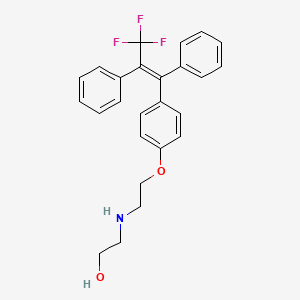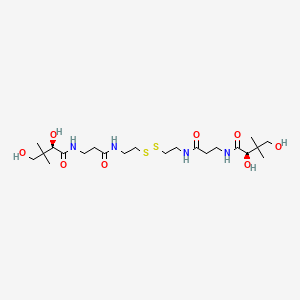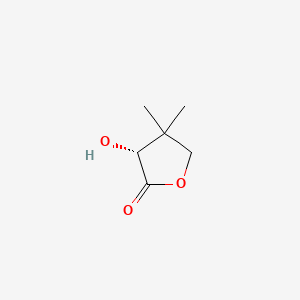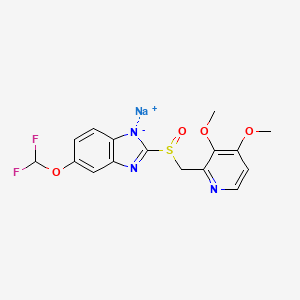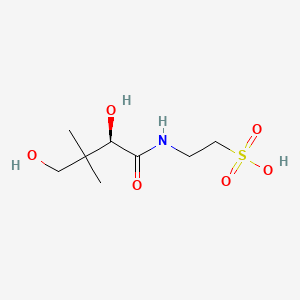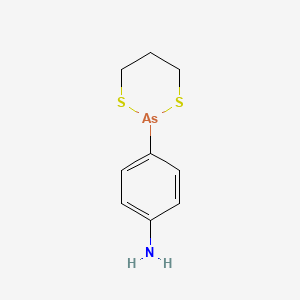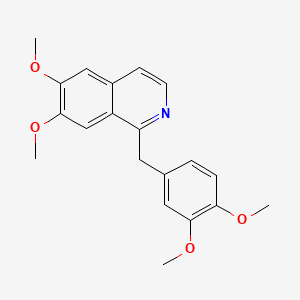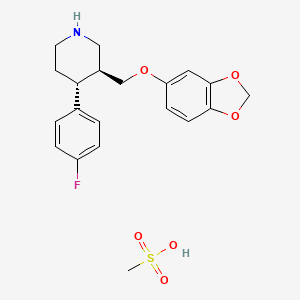
帕罗西汀甲磺酸盐
描述
Paroxetine mesylate is a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. It is commonly prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, social anxiety disorder, post-traumatic stress disorder, generalized anxiety disorder, and premenstrual dysphoric disorder . Paroxetine mesylate is known for its high potency and selectivity in inhibiting serotonin reuptake, which makes it effective in alleviating symptoms of these disorders .
科学研究应用
甲磺酸帕罗西汀具有广泛的科学研究应用:
作用机制
甲磺酸帕罗西汀通过抑制5-羟色胺转运蛋白 (SERT) 对5-羟色胺的突触前再摄取来增强5-羟色胺能活性。 这种抑制会增加突触间隙中5-羟色胺的水平,这有助于缓解抑郁症和焦虑症的症状 。 所涉及的分子靶标包括5-羟色胺转运蛋白和大脑中调节情绪和焦虑的各种受体 .
生化分析
Biochemical Properties
Paroxetine Mesylate plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This inhibition increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. Paroxetine Mesylate interacts with the serotonin transporter (SERT), binding to its active site and preventing serotonin reuptake . Additionally, Paroxetine Mesylate has been shown to interact with cytochrome P450 enzymes, particularly CYP2D6, which is involved in its metabolism .
Cellular Effects
Paroxetine Mesylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By increasing serotonin levels, Paroxetine Mesylate modulates the activity of serotonin receptors, which are involved in numerous cellular functions such as mood regulation, appetite, and sleep . It also affects the expression of genes related to neurotransmission and neuroplasticity, contributing to its therapeutic effects . Furthermore, Paroxetine Mesylate has been observed to impact cellular metabolism by altering the levels of certain metabolites .
Molecular Mechanism
The molecular mechanism of Paroxetine Mesylate involves its binding to the serotonin transporter (SERT) and inhibiting serotonin reuptake. This binding stabilizes the transporter in a conformation that prevents serotonin from being transported back into the presynaptic neuron . Paroxetine Mesylate also interacts with other biomolecules, such as G protein-coupled receptors and kinases, which may contribute to its therapeutic effects . Additionally, Paroxetine Mesylate can influence gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Paroxetine Mesylate have been observed to change over time. The stability and degradation of Paroxetine Mesylate can influence its long-term effects on cellular function. Studies have shown that Paroxetine Mesylate remains stable under various conditions, but its efficacy may decrease over extended periods . Long-term exposure to Paroxetine Mesylate has been associated with changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of Paroxetine Mesylate vary with different dosages in animal models. At therapeutic doses, Paroxetine Mesylate has been shown to improve symptoms of depression and anxiety in animal models . At higher doses, Paroxetine Mesylate can cause toxic or adverse effects, such as alterations in reproductive function and metabolic disturbances . Threshold effects have also been observed, where the efficacy of Paroxetine Mesylate plateaus at certain dosages .
Metabolic Pathways
Paroxetine Mesylate is primarily metabolized by the cytochrome P450 enzyme CYP2D6 . This enzyme catalyzes the oxidation of Paroxetine Mesylate, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion . The metabolic pathways of Paroxetine Mesylate also involve interactions with other enzymes and cofactors, which can influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Paroxetine Mesylate is transported and distributed within cells and tissues through various mechanisms. It is primarily transported by the serotonin transporter (SERT), which facilitates its uptake into presynaptic neurons . Once inside the cell, Paroxetine Mesylate can bind to intracellular proteins and receptors, influencing its localization and accumulation . The distribution of Paroxetine Mesylate within tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of Paroxetine Mesylate is primarily within the synaptic terminals of neurons, where it interacts with the serotonin transporter (SERT) . This localization is crucial for its inhibitory effects on serotonin reuptake. Additionally, Paroxetine Mesylate can be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it may influence cellular functions . Post-translational modifications and targeting signals play a role in directing Paroxetine Mesylate to specific subcellular compartments .
准备方法
合成路线和反应条件
甲磺酸帕罗西汀的合成涉及多个步骤,从生物碱槟榔碱开始。 该过程通常包括以下步骤 :
哌啶中间体的制备: 槟榔碱通过一系列涉及氢化和环化的反应制备哌啶中间体。
帕罗西汀碱的形成: 然后将哌啶中间体与4-氟-α-甲基苯乙烯反应生成帕罗西汀碱。
转化为甲磺酸盐: 最后,通过使帕罗西汀碱与甲磺酸反应将其转化为甲磺酸帕罗西汀。
工业生产方法
甲磺酸帕罗西汀的工业生产遵循类似的合成路线,但针对大规模操作进行了优化。 该过程涉及严格控制反应条件、纯化步骤和质量保证,以确保最终产品符合药物标准 .
化学反应分析
反应类型
甲磺酸帕罗西汀会发生各种化学反应,包括:
氧化: 帕罗西汀可以被氧化形成各种代谢物,虽然这些代谢物在药理学上是无活性的.
还原: 甲磺酸帕罗西汀的还原反应不太常见。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
取代: 氢氧化钠和其他碱性试剂可以促进取代反应.
主要形成的产物
相似化合物的比较
类似化合物
氟西汀: 另一种SSRI,具有类似的作用机制,但药代动力学性质不同。
舍曲林: 一种SSRI,也用于治疗抑郁症和焦虑症。
西酞普兰: 一种SSRI,具有类似的治疗效果,但化学结构不同.
甲磺酸帕罗西汀的独特性
甲磺酸帕罗西汀在对5-羟色胺转运蛋白的高效性和选择性方面是独一无二的。 与其他SSRI相比,它的半衰期相对较短,这会影响它的剂量和停药情况 。 此外,甲磺酸帕罗西汀以其控释制剂而闻名,这降低了其使用带来的恶心可能性 .
属性
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3.CH4O3S/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;1-5(2,3)4/h1-6,9,14,17,21H,7-8,10-12H2;1H3,(H,2,3,4)/t14-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIJTGJXUHTGGZ-RVXRQPKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944385 | |
| Record name | Paroxetine methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217797-14-3 | |
| Record name | Paroxetine Mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217797143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paroxetine methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-trans-4-(4-Fluorphenyl)-3-{[3,4-(methylendioxy)phenoxy]methyl}piperidin- mesyla | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAROXETINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M711N184JE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


